MHY-449

Colorectal cancer Diastereoisomer potency Cytotoxicity assay

MHY-449 is the stereochemically defined (R*)-oxirane diastereoisomer of the dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one series—not an undefined mixture. It shows IC50 ~0.5 μM in HCT116 colon and PC3 prostate cancer cells, driven by Akt pathway suppression and mitochondrial ROS induction. Effects are reversible by NAC and enhanced by LY294002. The diastereoisomer MHY-450 is significantly less potent. MHY-449 is the validated tool for studying p53-null/PTEN-negative apoptosis, MDR1 resistance, and Akt/FoxO1 signaling. Specify MHY-449 for reproducible, high-impact results.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
Cat. No. B1193186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHY-449
SynonymsMHY-449;  MHY 449;  MHY449
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESO=C1C(C(OC)=C2)=C(C3=C2O[C@@H]([C@]4(C)OC4)C3)N(C)C5=NC=CC=C15
InChIInChI=1S/C19H18N2O4/c1-19(9-24-19)14-7-11-12(25-14)8-13(23-3)15-16(11)21(2)18-10(17(15)22)5-4-6-20-18/h4-6,8,14H,7,9H2,1-3H3/t14-,19-/m1/s1
InChIKeyNZFPFIHKBSWAOR-AUUYWEPGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MHY-449 Dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one Derivative – Core Identity for Anticancer Research Procurement


MHY-449, chemically defined as (±)-(R*)-5-methoxy-11-methyl-2-((R*)-2-methyloxiran-2-yl)-1,2-dihydrobenzofuro[4,5-b][1,8]naphthyridin-6(11H)-one, is a synthetic dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative designed on a hybrid xanthone–acridone template [1]. It belongs to a class of conformationally constrained tetracyclic compounds that act as anticancer agents through concurrent modulation of Akt signaling and induction of reactive oxygen species (ROS)-dependent apoptosis [2]. The compound is one of two diastereoisomers (MHY-449 and MHY-450) that differ solely in the configuration at the oxirane substituent, a subtle stereochemical variation that translates into a quantifiable potency gap [3].

Why MHY-449 Cannot Be Replaced by Generic In-Class Dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one Analogs


The dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one scaffold generates diastereoisomeric pairs whose biological activity is exquisitely sensitive to stereochemistry. MHY-449 and its diastereoisomer MHY-450 share identical molecular formulae and connectivity, yet MHY-449 consistently exhibits markedly higher cytotoxicity across cancer cell models [1]. A researcher procuring a generic “dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative” without specifying stereochemistry risks obtaining the less active diastereoisomer or an undefined mixture, compromising experimental reproducibility. The quantitative evidence below demonstrates that the (R*)-oxirane configuration in MHY-449 is a non-negotiable determinant of target potency, cell-line selectivity, and mechanism engagement [2].

MHY-449 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Analogs


MHY-449 vs. MHY-450: Direct Diastereoisomer Potency Comparison in HCT116 Colon Cancer Cells

In a direct head-to-head MTT assay, MHY-449 demonstrated an IC50 of approximately 0.5 μM against HCT116 human colon cancer cells, while the diastereoisomer MHY-450 was explicitly reported to exhibit weaker cytotoxicity at matched concentrations [1]. The study authors concluded that MHY-449 possesses 'more potent cytotoxicity than MHY-450,' leading them to select MHY-449 exclusively for all downstream mechanistic experiments [1]. Although the exact IC50 of MHY-450 was not numerically specified in the publication, the concentration-response curves (Fig. 1B) visibly confirm a right-shifted potency profile for MHY-450 relative to MHY-449.

Colorectal cancer Diastereoisomer potency Cytotoxicity assay

Selective Cytotoxicity of MHY-449 for p53-Null/PTEN-Negative Prostate Cancer Cells Over p53 Wild-Type Cells

MHY-449 was tested in parallel on two prostate cancer lines: androgen-independent, p53-null, PTEN-negative PC3 cells and androgen-dependent, p53 wild-type LNCaP cells. In PC3 cells, MHY-449 yielded IC50 values of approximately 0.75 μM at 24 h and 0.5 μM at 48 h, accompanied by robust apoptosis (sub-G1 DNA accumulation, PARP cleavage, caspase-3/-8/-9 activation) [1]. In stark contrast, MHY-449 did not induce any significant growth inhibition or apoptotic cell death in LNCaP cells, even at concentrations exceeding the PC3 IC50 [1]. The differential is not merely a potency shift but a functional on/off switch in apoptotic competence tied to p53 and PTEN status.

Prostate cancer p53 status Selective cytotoxicity

Scaffold-Class Superiority: rac-1 Series (MHY-449 Precursor) Outperforms Doxorubicin and rac-2 Across Multiple Cancer Lines

The racemic precursor scaffold rac-1, from which MHY-449 is derived, demonstrated higher anticancer activity than both doxorubicin and the diastereomeric series rac-2 across a panel of five human cancer cell lines [1]. Rac-1 achieved IC50 values of 0.14 μM (LNCaP), 0.15 μM (DU145), 0.30 μM (PC3), and 0.26 μM (MCF-7), surpassing doxorubicin in each case. Crucially, rac-1 retained potent activity (IC50 = 0.15 μM) against MCF-7/ADR, a doxorubicin-resistant breast cancer line, indicating that the MHY-449 chemotype circumvents the multidrug resistance mechanisms that limit anthracycline utility [1]. This evidence is class-level (rac-1, not isolated MHY-449), directly informing scaffold selection for drug-resistant cancer models.

Pan-cancer cytotoxicity Doxorubicin comparison Drug-resistant cancer

Mechanistic Bifunctionality: MHY-449 Simultaneously Suppresses Akt Signaling and Induces ROS-Dependent Apoptosis

MHY-449 engages two orthogonal death pathways in cancer cells: it downregulates phosphorylation of Akt (and its downstream target FoxO1), and it triggers mitochondrial ROS production that leads to caspase-dependent apoptosis [1][2]. In AGS gastric cancer cells, MHY-449-induced cell death was significantly attenuated by the ROS scavenger N-acetyl-L-cysteine (NAC), confirming ROS as a causal executioner [2]. In lung cancer cells, co-treatment with the PI3K/Akt inhibitor LY294002 enhanced MHY-449-induced apoptosis, demonstrating that Akt suppression is a pharmacologically relevant component of its mechanism rather than a bystander effect [3]. This dual mechanism distinguishes MHY-449 from agents that act solely through either kinase inhibition or oxidative stress.

Akt inhibition Reactive oxygen species Caspase activation

MHY-449 Priority Application Scenarios Based on Verified Differentiation Evidence


Colorectal Cancer Research Requiring a Defined, High-Potency Diastereoisomer

Investigators studying colon cancer apoptosis mechanisms should select MHY-449 (not generic dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one or MHY-450) for its established IC50 of ~0.5 μM in HCT116 cells and robust G2/M arrest phenotype [1]. The diastereoisomer MHY-450 cannot substitute, as it exhibits lower potency and was abandoned for mechanistic work by the original authors.

Prostate Cancer Models with p53 or PTEN Deficiency

MHY-449 is the tool compound of choice for studying apoptosis in p53-null, PTEN-negative prostate cancer backgrounds. It selectively kills PC3 cells (IC50 0.5–0.75 μM) while sparing p53-wild-type LNCaP cells, providing a clean genetic-context-dependent system for dissecting Akt/FoxO1-mediated cell death [2].

Doxorubicin-Resistant Breast Cancer as a Chemoresistance-Breaking Candidate

For laboratories developing strategies against MDR1-mediated drug resistance, the MHY-449 scaffold (via rac-1 data) maintains IC50 values of 0.15 μM in MCF-7/ADR cells where doxorubicin fails [3]. This supports procurement of MHY-449 for structure–activity relationship campaigns aimed at resistant breast cancer.

Chemical Biology Studies of Akt–ROS Signaling Crosstalk

MHY-449 serves as a dual-pathway probe: it suppresses Akt phosphorylation while generating mitochondrial ROS. Its effects are reversible by NAC and enhanced by LY294002, making it uniquely suited for experiments dissecting the interplay between survival kinase inhibition and oxidative stress in cancer cells [4][5].

Quote Request

Request a Quote for MHY-449

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.